Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-
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Overview
Description
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is an organoboron compound that features a pyridine ring and a dioxaborolane group. This compound is known for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- typically involves the coupling of pyridine derivatives with boronic acids or esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems, where the compound can release drugs in response to specific stimuli, such as changes in pH or glucose levels .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but lacks the phenylene linkage.
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains additional functional groups that modify its reactivity.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a chloro substituent that influences its chemical behavior.
Uniqueness
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is unique due to its combination of a pyridine ring, a phenylene linkage, and a dioxaborolane group. This structure provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C22H23BN2O2 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
4-[3-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C22H23BN2O2/c1-21(2)22(3,4)27-23(26-21)20-14-18(16-5-9-24-10-6-16)13-19(15-20)17-7-11-25-12-8-17/h5-15H,1-4H3 |
InChI Key |
TUUCGBGZLGXKOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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